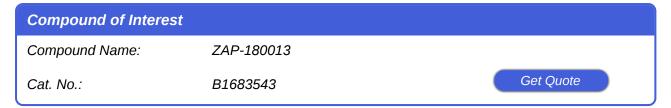


# Application Notes and Protocols for In Vivo Study of ZAP-180013

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

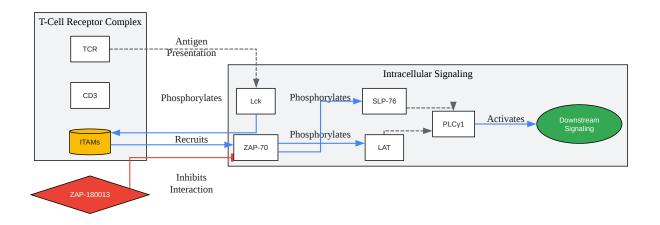
ZAP-180013 is a small molecule inhibitor of the Zeta-chain-associated protein kinase 70 (ZAP-70), a critical kinase in the T-cell receptor (TCR) signaling pathway.[1][2] By inhibiting the interaction of the ZAP-70 SH2 domain with the immunoreceptor tyrosine-based activation motifs (ITAMs), ZAP-180013 effectively disrupts T-cell activation.[1][2][3] The overactivation of ZAP-70 is implicated in various autoimmune diseases, making it a promising therapeutic target. [3] These application notes provide a comprehensive framework for the in vivo evaluation of ZAP-180013 in preclinical models of autoimmune diseases.

# **Compound Details**



Property	Value
IUPAC Name	5-Chloro-N-[(4-chlorophenyl)methyl]-2- (ethylsulfonyl)-N-(2-furanylmethyl)-4- pyrimidinecarboxamide
Molecular Formula	C19H17Cl2N3O4S
Molecular Weight	454.32 g/mol
CAS Number	873080-25-2
Mechanism of Action	Inhibits the interaction of ZAP-70 SH2 domain with ITAMs.[1][2]
In Vitro IC50	1.8 μM (Fluorescence Polarization Assay)[1][2]
Solubility	Soluble to 100 mM in DMSO.[2]

# **ZAP-70 Signaling Pathway in T-Cell Activation**

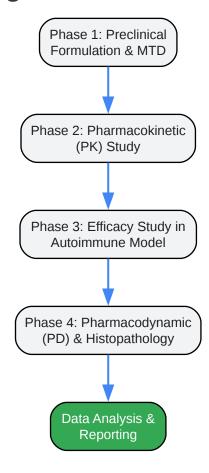




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Caption: ZAP-70 signaling pathway and the inhibitory action of **ZAP-180013**.

## In Vivo Study Design: General Workflow



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